molecular formula C19H22N2O3S B3609282 N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide

N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide

Cat. No.: B3609282
M. Wt: 358.5 g/mol
InChI Key: OWCFHTUOMSWHKO-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The sulfonyl group is then introduced through sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the formation of the benzamide moiety, which can be achieved through amidation reactions using benzoyl chloride and an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are typically scaled up and may use continuous flow reactors to enhance efficiency and yield. The use of robust catalysts and high-purity reagents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets, while the benzamide moiety can contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenyl-3-piperidin-1-ylsulfonylacetamide: Similar structure but with an acetamide group instead of a benzamide.

    N-methyl-N-phenyl-4-piperidin-1-ylsulfonylbenzamide: Similar structure but with a different substitution pattern on the aromatic ring.

    N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzoate: Similar structure but with a benzoate ester instead of a benzamide.

Uniqueness

N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, sulfonyl group, and benzamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-methyl-N-phenyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-20(17-10-4-2-5-11-17)19(22)16-9-8-12-18(15-16)25(23,24)21-13-6-3-7-14-21/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCFHTUOMSWHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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